molecular formula C10H8FN3O2 B2544978 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole CAS No. 1378754-34-7

1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole

Cat. No.: B2544978
CAS No.: 1378754-34-7
M. Wt: 221.191
InChI Key: XBOLYRIEQCSFJU-UHFFFAOYSA-N
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Description

1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions in the ring. This particular compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a methyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole typically involves the following steps:

    Nitration of 2-fluorotoluene: The starting material, 2-fluorotoluene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-fluoro-4-nitrotoluene.

    Formation of hydrazone: 2-fluoro-4-nitrotoluene is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 1-(2-fluoro-4-aminophenyl)-3-methyl-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(2-fluoro-4-nitrophenyl)-3-carboxy-1H-pyrazole.

Scientific Research Applications

1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group and fluorine atom can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine: Another compound with a similar phenyl ring substitution pattern but with a piperazine ring instead of a pyrazole ring.

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a similar phenyl ring substitution but with a furan ring and a carboxylate group.

Uniqueness

1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole is unique due to its specific combination of a pyrazole ring with a fluorinated nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-7-4-5-13(12-7)10-3-2-8(14(15)16)6-9(10)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOLYRIEQCSFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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